molecular formula C10H6BrNO B2940443 6-Bromoquinoline-8-carbaldehyde CAS No. 1306606-90-5

6-Bromoquinoline-8-carbaldehyde

Cat. No. B2940443
CAS RN: 1306606-90-5
M. Wt: 236.068
InChI Key: XKOZNHYLDOTMKW-UHFFFAOYSA-N
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Description

6-Bromoquinoline-8-carbaldehyde is a chemical compound with the formula C10H6BrNO and a molecular weight of 236.06 g/mol . It is used in research and development of chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a bromine atom at the 6th position and a carbaldehyde group at the 8th position . The InChI code for this compound is 1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .

Scientific Research Applications

Synthesis and Characterization of Quinoline Derivatives

6-Bromoquinoline-8-carbaldehyde and related analogs are extensively utilized in the synthesis of quinoline derivatives. For instance, Hamama et al. (2018) discussed the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems, highlighting the synthetic applications and biological evaluation of these compounds. Additionally, Wantulok et al. (2020) presented a novel approach for synthesizing selected quinolinecarbaldehydes, comparing classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis. The electrochemical and spectroscopic characterization of these products, including Schiff base derivatives, revealed the correlation between chemical structure and reduction and oxidation potentials (Hamama et al., 2018; Wantulok et al., 2020).

Biological Evaluation of Quinoline Derivatives

This compound derivatives have been evaluated for their biological activities. Sashidhara et al. (2009) investigated novel keto-enamine Schiff's bases derived from 8-hydroxyquinoline for their antioxidant and antidyslipidemic activities in vitro and in vivo. Compound 6, in particular, was identified as a highly active antidyslipidemic and antioxidative agent (Sashidhara et al., 2009).

Metal Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Lgaz et al. (2017) investigated the inhibition behavior of three quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution, employing electrochemical techniques, density functional theory, and molecular dynamic simulations. Their results indicated excellent inhibition performance, providing insights into the mechanism of action through theoretical and experimental findings (Lgaz et al., 2017).

Antimicrobial and Antioxidant Properties

Some quinoline derivatives have displayed antimicrobial and antioxidant properties. Sangani et al. (2013) synthesized novel 4H-chromene derivatives bearing 2-aryloxyquinoline and assessed their antimicrobial activity against various bacterial strains and fungi. The majority of these compounds showed significant activity, especially against C. tetani, B. subtilis, and C. albicans. Additionally, Zeleke et al. (2020) synthesized 2-Chloroquinoline-3-carbaldehyde and its derivatives, exhibiting potent antibacterial activity against several bacterial strains and moderate antioxidant activity. Molecular docking analysis suggested that these compounds could serve as lead compounds for antibacterial activity optimization (Sangani et al., 2013; Zeleke et al., 2020).

Optical and Molecular Switching Properties

The optical properties of 6-bromoquinoline derivatives have been examined for potential applications. Hu et al. (2003) investigated the optical properties of 6,6'-biquinolines, noting an unusually high emission quantum yield. Additionally, Lapinski et al. (2009) explored the photoinduced hydrogen atom transfer in molecules such as 7-hydroxy-4-methylquinoline-8-carbaldehyde, indicating their potential as optically driven molecular switches (Hu et al., 2003; Lapinski et al., 2009).

Safety and Hazards

While specific safety data for 6-Bromoquinoline-8-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

6-bromoquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZNHYLDOTMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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